molecular formula C14H19N3O4S B4123530 N-(2-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine-4-carbothioamide

N-(2-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine-4-carbothioamide

Cat. No.: B4123530
M. Wt: 325.39 g/mol
InChI Key: MYEHNMMOVPEOJM-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine-4-carbothioamide is a complex organic compound characterized by its unique chemical structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a morpholine ring, a nitrophenyl group, and a carbothioamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine-4-carbothioamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2,6-dimethylmorpholine and a thiocarbamoyl chloride derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidases (MAO).

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders due to its MAO inhibitory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidases (MAO), which are enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting these enzymes, the compound can increase the levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for neurological disorders. The molecular targets include the active sites of MAO-A and MAO-B, where the compound binds and prevents the enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)benzamide
  • N-(2-methoxy-4-nitrophenyl)propanamide
  • 2-methoxy-4-nitrophenyl isothiocyanate

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine-4-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a higher selectivity and potency in inhibiting MAO enzymes, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-9-7-16(8-10(2)21-9)14(22)15-12-5-4-11(17(18)19)6-13(12)20-3/h4-6,9-10H,7-8H2,1-3H3,(H,15,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEHNMMOVPEOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine-4-carbothioamide
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N-(2-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine-4-carbothioamide

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